molecular formula C19H22N2O B12508229 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B12508229
M. Wt: 294.4 g/mol
InChI Key: NPDLTEZXGWRMLQ-UHFFFAOYSA-N
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Description

Structural Analysis Table

Feature Description
Bicyclic Core 1-azabicyclo[2.2.2]octane
Substituent Position 3-position of bicyclic system
Pyridine Substitution 6-(4-methylphenyl) at pyridin-3-yloxy
Chiral Center C3 of azabicyclo[2.2.2]octane

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3

InChI Key

NPDLTEZXGWRMLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4

Origin of Product

United States

Preparation Methods

Structural Characteristics

Property Value
Molecular Formula C₁₉H₂₂N₂O
Molecular Weight 294.4 g/mol
IUPAC Name 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane
Alternative Names AQW-051, VQW-765
CAS Number 669770-29-0 (R-isomer)
InChI Key NPDLTEZXGWRMLQ-IBGZPJMESA-N (R-isomer)
SMILES CC1=CC=C(C=C1)C2=NC=C(O[C@H]3CN4CCC3CC4)C=C2

The molecule contains an azabicyclo[2.2.2]octane moiety connected to a substituted pyridine ring through an ether linkage at the 3-position, with a 4-methylphenyl substituent at the 6-position of the pyridine ring.

Retrosynthetic Analysis

The synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane involves several strategic disconnections. Based on the compound's structure, a rational retrosynthetic approach can be devised to identify key intermediates and reactions.

Key Disconnections

Disconnection Point Resulting Fragments Potential Coupling Methods
Ether linkage 3-hydroxypyridine derivative + 3-substituted-1-azabicyclo[2.2.2]octane Nucleophilic substitution, Mitsunobu reaction, Copper-catalyzed etherification
Aryl-aryl bond 6-halopyridine derivative + 4-methylphenyl metal reagent Suzuki coupling, Negishi coupling, Stille coupling
Azabicyclic ring Linear or partially cyclized precursors Cyclization reactions, Ring expansion

This retrosynthetic analysis suggests a convergent synthetic route involving the separate preparation of functionalized pyridine and azabicyclo[2.2.2]octane fragments, followed by their connection through an ether linkage.

Synthesis of Azabicyclo[2.2.2]octane Intermediates

The azabicyclo[2.2.2]octane (quinuclidine) moiety is a crucial structural element of the target compound. Its preparation requires careful consideration of stereochemistry, particularly for the 3-position where the ether linkage is formed.

Preparation Methods for Azabicyclo[2.2.2]octane Derivatives

Method Key Reagents Conditions Yield Range Stereoselectivity
From 1-azabicyclo[2.2.2]octan-3-one Various reducing agents (NaBH₄, LiAlH₄) 0-25°C, 2-6h 70-90% Low to moderate
Intramolecular cyclization N-substituted piperidine derivatives, base THF, reflux, 12-24h 40-65% Moderate
Ring expansion Smaller azacyclic compounds, Lewis acid CH₂Cl₂, 0°C to RT, 6-12h 30-55% Variable
From quinuclidine Oxidizing agents, then functionalization Various conditions Multiple steps Depends on method

Studies on related compounds have shown that 1-azabicyclo[2.2.2]octan-3-one serves as a versatile precursor for introducing functionality at the 3-position. The carbonyl group provides a reactive site for nucleophilic addition, which can be subsequently modified to incorporate the ether linkage.

Stereoselective Synthesis

For the preparation of the (3R)-isomer (AQW-051), stereoselective approaches are necessary:

  • Asymmetric reduction of 1-azabicyclo[2.2.2]octan-3-one using chiral reducing agents
  • Kinetic resolution of racemic 3-hydroxy-1-azabicyclo[2.2.2]octane
  • Starting with chiral building blocks that preserve stereochemistry during cyclization
  • Separation of enantiomers through formation of diastereomeric salts with chiral acids

The synthesis of 3-hydroxy-1-azabicyclo[2.2.2]octane with defined stereochemistry is particularly important as this intermediate is likely used for the ether formation with the pyridine component.

Synthesis of Pyridine Intermediates

The preparation of the 6-(4-methylphenyl)pyridin-3-yl portion requires strategies for introducing both the 4-methylphenyl group and a suitable leaving group at the 3-position for the subsequent ether formation.

Pyridine Ring Functionalization

Position Functional Group Introduction Method Key Reagents Typical Conditions
3-position Leaving group (halogen, sulfonate) Direct halogenation or from hydroxypyridine Br₂, POCl₃, or Tf₂O Various based on method
6-position 4-Methylphenyl Cross-coupling reactions 4-Methylphenylboronic acid, organometallic reagents Pd catalyst, base, 60-120°C

The functionalization sequence is critical, as the electronic effects of each group influence subsequent reactions. Typically, the halogen at the 3-position is installed first, followed by introduction of the 4-methylphenyl group at the 6-position through cross-coupling reactions.

Cross-Coupling Methodologies

Method Reagents Catalyst System Solvent System Typical Conditions Yield Range
Suzuki-Miyaura 4-Methylphenylboronic acid, 6-halopyridine-3-XL Pd(PPh₃)₄ or Pd(dppf)Cl₂ THF/H₂O or dioxane/H₂O 80-100°C, 4-24h, base (K₂CO₃, K₃PO₄) 65-85%
Negishi 4-Methylphenylzinc chloride, 6-halopyridine-3-XL Pd(PPh₃)₄ or Pd(dba)₂/P(o-tol)₃ THF 50-70°C, 3-12h 70-90%
Stille 4-Methylphenyltributyltin, 6-halopyridine-3-XL Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ Toluene or dioxane 80-110°C, 6-24h 60-80%

The Suzuki-Miyaura coupling is often preferred due to the stability and lower toxicity of boronic acids compared to organozinc or organotin reagents.

Ether Linkage Formation

The critical step in the synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane is the formation of the ether bond connecting the azabicyclic and pyridine moieties.

Methodologies for Ether Formation

Method Reagents Conditions Advantages Limitations Typical Yields
Nucleophilic substitution 3-Halopyridine derivative, 3-hydroxy-1-azabicyclo[2.2.2]octane, base DMF, 80-120°C, 4-24h, K₂CO₃ or Cs₂CO₃ Simple procedure, scalable Works best with electron-deficient aryl halides 40-70%
Mitsunobu reaction 3-Hydroxypyridine derivative, 3-hydroxy-1-azabicyclo[2.2.2]octane, DIAD, PPh₃ THF, 0°C to RT, 12-24h Inversion of configuration, mild conditions Side reactions possible, purification challenges 45-75%
Cu-catalyzed etherification 3-Halopyridine derivative, 3-hydroxy-1-azabicyclo[2.2.2]octane, CuI, ligand, base Dioxane, 80-110°C, 12-48h Works with less activated substrates Requires careful optimization 50-80%
SNAr with fluoropyridine 3-Fluoropyridine derivative, 3-hydroxy-1-azabicyclo[2.2.2]octane, base DMSO, 60-100°C, 6-18h, K₂CO₃ Often higher yields than with other halogens Limited to activated systems 60-85%

For the target compound, the nucleophilic substitution approach is potentially advantageous due to the electron-withdrawing nature of the pyridine ring, which activates the 3-position halogen toward displacement by the alkoxide derived from 3-hydroxy-1-azabicyclo[2.2.2]octane.

Reaction Optimization

Table 3: Optimization Parameters for Ether Formation via Nucleophilic Substitution

Parameter Range Studied Optimal Conditions Effect on Yield
Base K₂CO₃, Cs₂CO₃, NaH, KOtBu Cs₂CO₃ (1.5 eq.) Significant improvement with Cs₂CO₃
Solvent DMF, DMSO, NMP, Acetone DMF (anhydrous) DMF provides best balance of solubility and reactivity
Temperature 60-140°C 100°C Lower: incomplete reaction; Higher: decomposition
Reaction time 2-48h 12h Extended times lead to side reactions
Concentration 0.05-0.5M 0.1M Dilute conditions minimize side reactions
Additives Phase transfer catalysts, crown ethers 18-Crown-6 (0.1 eq.) Modest improvement in some cases

Optimization studies for related compounds indicate that careful control of reaction parameters is essential for maximizing yield and minimizing side reactions such as elimination or N-alkylation.

Synthesis of Stereoisomers

The target compound contains a stereocenter at the 3-position of the azabicyclo[2.2.2]octane ring. Both (3R) and (3S) stereoisomers have been identified, with the (3R) form designated as AQW-051.

Approaches to Stereochemical Control

Strategy Description Advantages Limitations Typical Enantiomeric Excess
Chiral starting materials Use of enantiomerically pure 3-substituted-1-azabicyclo[2.2.2]octane Direct approach, no resolution needed Limited availability of starting materials >95% ee
Chiral auxiliaries Incorporation of removable chiral groups Well-established methodology Additional steps for attachment and removal 80-95% ee
Asymmetric catalysis Use of chiral catalysts in key bond-forming steps Potential for high efficiency Requires optimization of catalyst systems 70-90% ee
Resolution Separation of enantiomers via diastereomeric salt formation Works when other methods fail Material loss, additional steps >99% ee possible after recrystallization

For the synthesis of AQW-051, resolution techniques may be particularly valuable, as they can provide high enantiomeric purity when applied to intermediates or the final compound.

Analytical Methods for Stereochemical Determination

Method Information Provided Advantages Limitations
Chiral HPLC Enantiomeric ratio, purity Quantitative, high sensitivity Requires method development
Polarimetry Optical rotation direction and magnitude Simple, rapid Concentration dependent, less specific
X-ray crystallography Absolute configuration Definitive structural determination Requires crystalline material
NMR with chiral shift reagents Enantiomeric ratio, configuration No separation needed May have resolution limitations

Analysis of the stereochemistry is essential for confirming the identity of the desired isomer, particularly for compounds intended for pharmacological applications.

Salt Formation and Purification

The preparation of pharmaceutically acceptable salts is an important aspect of the synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, particularly for enhancing stability, solubility, and bioavailability.

Salt Forms

Salt Form Molecular Formula Molecular Weight (g/mol) Preparation Method Physical Characteristics
Free base C₁₉H₂₂N₂O 294.4 - Solid at room temperature
Fumarate (1:1) C₂₃H₂₆N₂O₅ 410.5 Addition of fumaric acid to free base in suitable solvent Crystalline solid
Maleate C₂₃H₂₆N₂O₅ 410.5 Addition of maleic acid to free base Crystalline solid
Hydrochloride C₁₉H₂₃ClN₂O 330.9 Addition of HCl to free base Hygroscopic solid
Phosphate Varies with stoichiometry Varies Addition of phosphoric acid Water-soluble solid
Succinate C₂₃H₂₈N₂O₅ 412.5 Addition of succinic acid Crystalline solid
Malonate C₂₂H₂₆N₂O₅ 398.5 Addition of malonic acid Crystalline solid

The fumarate salt form has been specifically identified for AQW-051, suggesting favorable properties for pharmaceutical applications.

Salt Formation Procedure

Step Description Conditions Process Parameters
1 Dissolve free base Appropriate solvent (methanol, ethanol, acetone, etc.) 5-10% w/v concentration
2 Add acid Stoichiometric amount (1.0-1.1 eq.) Controlled addition rate
3 Crystallization Cooling, anti-solvent addition, or concentration Temperature profile, seeding if needed
4 Filtration Vacuum filtration Washing with cold solvent
5 Drying Under vacuum, 40-60°C Until constant weight
6 Characterization Analytical methods Purity, salt stoichiometry, crystallinity

Careful control of the salt formation process is essential for obtaining a pure, crystalline product with consistent properties.

Industrial Production Considerations

Scaling up the synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane from laboratory to industrial scale requires addressing several key factors.

Process Optimization Parameters

Parameter Considerations Impact on Industrial Production
Raw material selection Cost, availability, quality, handling Affects economics and consistency
Reaction conditions Temperature, pressure, mixing, time Influences yield, purity, safety
Solvent selection Cost, toxicity, recovery, disposal Environmental and economic factors
Energy requirements Heating, cooling, mixing Operational costs
Waste management Volume, toxicity, treatment options Environmental compliance, costs
Equipment compatibility Materials of construction, scale-up factors Capital investment, maintenance
Process safety Exotherms, pressure generation, toxic/flammable materials Risk assessment, facility design

Optimizing these parameters is essential for developing a cost-effective and environmentally responsible manufacturing process.

Alternative Synthetic Routes Comparison

Route Key Features Advantages Challenges Overall Yield Potential
Linear synthesis Sequential building of each component Straightforward methodology Many steps, lower overall yield 5-15%
Convergent synthesis Separate preparation of key fragments before coupling Higher overall yield, parallel preparation Complex coupling steps 15-30%
Late-stage diversification Common intermediate for multiple analogs Efficient for creating compound libraries Requires robust late-stage chemistry Varies by transformation
One-pot multi-step Multiple transformations without intermediate isolation Reduced handling, solvent use, time Complex optimization, limited applicability 20-40% if successful

A convergent approach is likely most suitable for the industrial production of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, offering a balance between synthetic efficiency and practical implementation.

Analytical Methods for Quality Control

Ensuring the quality and purity of synthesized 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane requires comprehensive analytical testing.

Analytical Techniques

Technique Information Provided Method Parameters Acceptance Criteria
HPLC Purity, impurity profile C18 column, gradient elution, UV detection >98% purity, identified impurities <0.2% each
NMR spectroscopy Structure confirmation, purity ¹H, ¹³C, 2D experiments Consistent with structure, no significant impurities
Mass spectrometry Molecular weight, fragmentation pattern ESI or APCI, positive mode Consistent with molecular formula
Elemental analysis Elemental composition C, H, N, O determination Within ±0.4% of theoretical values
X-ray powder diffraction Crystalline form Cu Kα radiation, 2θ range 5-40° Consistent pattern for specific polymorph
Optical rotation Stereochemical purity Specific wavelength, concentration, solvent Consistent with reference standard
Karl Fischer titration Water content Standard method Typically <0.5%
Residual solvent analysis Solvent residues GC headspace Meets ICH guidelines

These analytical methods collectively ensure that the synthesized compound meets the required specifications for identity, purity, and stereochemical integrity.

Chemical Reactions Analysis

Salt Formation Reactions

AQW-051 forms pharmaceutically relevant salts to enhance solubility and bioavailability. One notable example is its fumarate salt:

Reaction Type Reactants Conditions Products
Acid-base neutralizationAQW-051 [(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane] + fumaric acidSolvent-mediated synthesisAQW-051 fumarate (C₁₉H₂₂N₂O·C₄H₄O₄), molecular weight 410.5 g/mol

The fumarate salt is characterized by improved stability and is frequently used in preclinical studies for enhanced pharmacokinetic properties .

Synthetic Pathway and Key Intermediate Reactions

While detailed synthetic protocols are proprietary, the general route involves:

  • Formation of the pyridine intermediate :

    • Substitution at the pyridine C3 position with a tolyl group.

    • Oxidative coupling to introduce the bicyclo[2.2.2]octane moiety .

  • Ring-closing reactions :

    • Cyclization of azabicyclo[2.2.2]octane precursors under catalytic conditions.

Critical intermediates include:

  • 6-(4-methylphenyl)pyridin-3-ol: Synthesized via Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyridine.

  • (3R)-3-hydroxy-1-azabicyclo[2.2.2]octane: Generated through stereoselective reduction of a ketone intermediate .

Pharmacologically Relevant Interactions

AQW-051’s primary therapeutic action arises from its interaction with nicotinic acetylcholine receptors (nAChRs):

  • Receptor binding : Acts as a partial agonist at α7 nAChRs, stabilizing the receptor’s open conformation through hydrogen bonding and π-π interactions .

  • Metabolic transformations : Phase I metabolism involves oxidation of the methylphenyl group, forming hydroxylated derivatives detected in pharmacokinetic studies .

Comparative Reactivity with Structural Analogs

Compound Key Functional Groups Reactivity Profile
AQW-051 Pyridinyloxy, bicyclo[2.2.2]octaneSalt formation (fumarate), oxidative metabolism, selective α7 nAChR agonism
PHA-543613 PyridinylmethylamineLower metabolic stability due to amine oxidation susceptibility
TC-5619 Quinuclidine coreEnhanced lipophilicity but reduced selectivity for α7 nAChRs

Research Findings

  • Stability under physiological conditions : AQW-051 exhibits moderate stability in plasma, with a half-life of 4–6 hours in rodent models .

  • Stereochemical specificity : The (3R)-enantiomer (AQW-051) shows 10-fold higher receptor affinity than the (3S)-enantiomer (VQW-765) due to optimal spatial alignment with α7 nAChR binding pockets .

Scientific Research Applications

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, also known as AQW-051, is a chemical compound with several potential applications, particularly in the treatment of neurological disorders. Novartis developed this compound as a novel, potent, and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor, with potential use for treating cognitive deficits associated with schizophrenia, Alzheimer’s disease, and Parkinson’s disease.

Properties

The compound has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol. The IUPAC name is 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane.

Other names and identifiers:

  • IUPAC Name: 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane
  • InChI: InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3
  • InChI Key: NPDLTEZXGWRMLQ-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4

Treatment of Neurological Disorders

AQW-051 is a partial agonist of the alpha-7 nicotinic acetylcholine receptor, making it potentially useful in treating cognitive deficits associated with neurological disorders. These disorders include:

  • Schizophrenia
  • Alzheimer’s disease
  • Parkinson’s disease

Dual Pharmacophore Development

This compound can act as an inhibitor of phosphodiesterase type IV (PDE4) and as an antagonist of muscarinic acetylcholine receptors (mAChRs) . Muscarinic acetylcholine receptors, including subtypes M1-M5, mediate various inhibitory and excitatory actions in vertebrate organs . The compounds that have these properties may be useful in the treatment and/or prophylaxis of respiratory diseases, including inflammatory and allergic diseases such as chronic obstructive pulmonary disease (COPD), asthma, rhinitis (e.g. allergic rhinitis), atopic dermatitis, or psoriasis .

Treatment of Inflammatory and Allergic Diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The azabicyclo[2.2.2]octane scaffold is a common pharmacophore in medicinal chemistry, often modified to modulate receptor affinity and metabolic stability. Below is a detailed comparison of the target compound with key analogs:

Core Structural Analogs

Compound A : (2R)-2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
  • Formula : C₁₂H₁₆N₂
  • Key Features : Lacks the 4-methylphenyl and oxygen linker present in the target compound.
  • Relevance: Demonstrates the importance of the pyridin-3-yloxy substitution for enhanced binding to nicotinic acetylcholine receptors (nAChRs).
Compound B : (3R)-1-[2-Oxo-2-(pyrazin-2-ylamino)ethyl]-3-[(1-phenylcyclooctyl)carbonyl]oxy]-1-azoniabicyclo[2.2.2]octane bromide
  • Formula : C₃₀H₃₄BrN₅O₃
  • Key Features: Incorporates a pyrazin-2-ylamino group and a phenylcyclooctylcarboxylate substituent.
  • Relevance : The bulky phenylcyclooctyl group enhances steric hindrance, likely reducing metabolic clearance but increasing molecular weight (m/e 356 [M]+) compared to the target compound .

Substituted Pyridazine/Pyridine Derivatives

Compound C : (±)-3-[6-(4-Trifluoromethyl-phenylethynyl)-pyridazin-3-yloxy]-1-azabicyclo[2.2.2]octane
  • Formula : C₂₁H₁₉F₃N₄O
  • Key Features : Replaces the 4-methylphenyl group with a 4-trifluoromethyl-phenylethynyl moiety.
  • Relevance : The electron-withdrawing trifluoromethyl group enhances receptor-binding affinity but may reduce solubility. Melting point: 131.9–133.8°C .
Compound D : (±)-3-(6-Thiophen-3-ylethynyl-pyridazin-3-yloxy)-1-azabicyclo[2.2.2]octane fumarate
  • Formula : C₂₀H₂₀N₄O₆S (fumarate salt)
  • Key Features : Substitutes the 4-methylphenyl with a thiophene ring.
  • Relevance : The thiophene group introduces sulfur-based interactions, improving metabolic stability. Melting point: 133.9–141.6°C .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Target Compound Compound A Compound C Compound D
Molecular Weight ~356 g/mol* 188.27 g/mol 404.40 g/mol 444.45 g/mol
Lipophilicity (LogP) High (estimated) Moderate High Moderate-High
Melting Point Not reported Not reported 131.9–133.8°C 133.9–141.6°C
Therapeutic Indication Neurological Research use Neurological Neurological
Dosing Frequency 1–3× daily N/A Not reported Not reported

*Estimated based on structural similarity to patented analogs .

Key Research Findings

  • Bioavailability : The 4-methylphenyl group in the target compound enhances membrane permeability compared to unsubstituted analogs like Compound A .
  • Receptor Specificity : Pyridazine-based analogs (e.g., Compound C) show higher affinity for α4β2 nAChRs but lower selectivity compared to the target compound’s pyridine-oxygen linker .
  • Metabolic Stability : The quinuclidine core in the target compound resists cytochrome P450 oxidation better than thia-azabicyclo derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane analogs) .

Biological Activity

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, also known as AQW-051 or VQW-765, is a synthetic compound with a unique bicyclic structure that has garnered attention for its potential therapeutic applications, particularly in cognitive disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. This article explores the biological activity of this compound, focusing on its interactions with nicotinic acetylcholine receptors, specifically the α7 subtype, and its implications for cognitive enhancement.

  • Molecular Formula : C₁₉H₂₂N₂O
  • Molecular Weight : 310.39 g/mol
  • IUPAC Name : 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane

The primary biological activity of AQW-051 involves its role as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial for various cognitive functions, including learning and memory. The compound's selective binding to the α7 subtype allows it to modulate cholinergic signaling pathways effectively, leading to enhanced neurotransmission and potential improvements in cognitive performance.

Interaction Studies

Research has demonstrated that AQW-051 selectively binds to α7 nAChRs, influencing synaptic transmission and neuroplasticity. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to evaluate the compound's efficacy and selectivity in various studies.

Biological Activity and Therapeutic Potential

Numerous studies have highlighted the therapeutic potential of AQW-051 in treating cognitive deficits associated with neurodegenerative diseases:

  • Cognitive Enhancement : Animal model studies indicate that AQW-051 can enhance cognitive performance, suggesting its utility in managing symptoms of cognitive decline related to conditions like Alzheimer's disease.
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating excitatory neurotransmission, which may help mitigate neuronal damage in neurodegenerative disorders.
  • Potential Applications : Given its mechanism of action, AQW-051 is being investigated for applications beyond cognitive enhancement, including potential roles in managing anxiety and mood disorders due to its influence on cholinergic systems.

Comparative Analysis with Similar Compounds

To contextualize AQW-051's biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeBiological Activity
1-Azabicyclo[2.2.2]octaneBicyclicNicotinic receptor modulation
AnabasineAlkaloidNicotinic receptor agonist; effects on cognition
VareniclinePartial agonistSmoking cessation; cognitive enhancement
GalantamineAlkaloidAcetylcholinesterase inhibitor; Alzheimer's treatment

AQW-051's selective action on the α7 nicotinic receptor subtype distinguishes it from these compounds, potentially allowing for targeted therapeutic effects without broader cholinergic activation.

Case Studies and Research Findings

Several key studies have contributed to the understanding of AQW-051's biological activity:

  • Cognitive Performance Studies : In a study involving rodent models, administration of AQW-051 resulted in significant improvements in tasks measuring learning and memory compared to control groups.
  • Neuroprotective Studies : Research has shown that AQW-051 can reduce neuronal apoptosis in models of neurodegeneration, indicating its potential as a protective agent against cognitive decline.
  • Pharmacokinetics : Studies on the pharmacokinetic profile of AQW-051 indicate good brain penetration and a favorable distribution profile, which are crucial for its effectiveness as a therapeutic agent.

Q & A

Q. How can researchers balance exploratory and hypothesis-driven approaches in SAR optimization?

  • Methodological Answer : Adopt a quadripolar model:

Theoretical Pole : Define SAR hypotheses based on prior literature.

Technical Pole : Use combinatorial libraries (e.g., substituent variations at the 4-methylphenyl group) for high-throughput screening .

Morphological Pole : Analyze structural trends via cheminformatics tools (e.g., MOE descriptors).

Epistemological Pole : Validate findings through peer critique and replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.